4-Bromo-2-hydroxybenzene-1-carbothioamide
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Overview
Description
4-Bromo-2-hydroxybenzene-1-carbothioamide is an organic compound with the molecular formula C₇H₆BrNOS and a molecular weight of 232.1 g/mol . It is a derivative of benzothioamide, characterized by the presence of a bromine atom at the 4-position and a hydroxyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-hydroxybenzene-1-carbothioamide typically involves the bromination of 2-hydroxybenzene-1-carbothioamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The general reaction scheme is as follows:
Starting Material: 2-Hydroxybenzene-1-carbothioamide
Reagent: Bromine (Br₂)
Solvent: Acetic acid or another suitable solvent
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the bromination process.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxybenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form 2-hydroxybenzene-1-carbothioamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: 2-Hydroxybenzene-1-carbothioamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-hydroxybenzene-1-carbothioamide has several applications in scientific research:
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Properties
IUPAC Name |
4-bromo-2-hydroxybenzenecarbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNOS/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFOQBDNSJCHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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